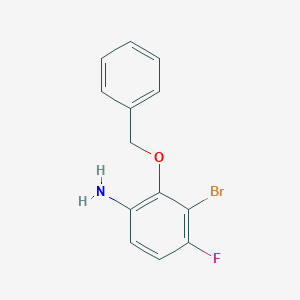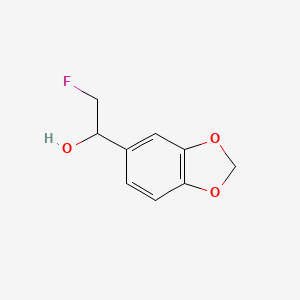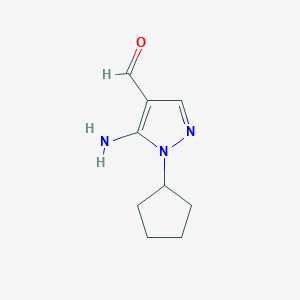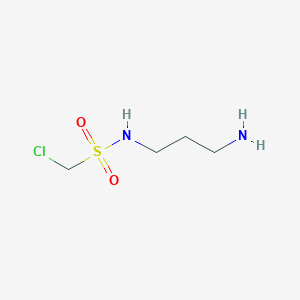![molecular formula C12H13ClN2O B13270912 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one](/img/structure/B13270912.png)
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol . It is known for its unique structure, which includes a cyclohexanone ring and a hydrazone linkage to a 4-chlorophenyl group . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one typically involves the reaction of 4-chlorophenylhydrazine with cyclohexanone under acidic or basic conditions . The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized derivatives of the cyclohexanone ring.
Reduction: Amines derived from the reduction of the hydrazone linkage.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the chlorophenyl group can interact with cellular receptors, potentially modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Bromophenyl)hydrazin-1-ylidene]cyclohexan-1-one
- 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]cyclohexan-1-one
- 3-[2-(4-Methylphenyl)hydrazin-1-ylidene]cyclohexan-1-one
Uniqueness
3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]cyclohexan-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C12H13ClN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-7,14H,1-3,8H2/b15-11+ |
InChI Key |
JXNOLRGMLTVKMK-RVDMUPIBSA-N |
Isomeric SMILES |
C1C/C(=N\NC2=CC=C(C=C2)Cl)/CC(=O)C1 |
Canonical SMILES |
C1CC(=NNC2=CC=C(C=C2)Cl)CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Azetidin-3-yloxy)methyl]-1-methylpyrrolidine](/img/structure/B13270845.png)
![[2-(Diethylamino)ethyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13270857.png)

![4-{[(3-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13270868.png)

![2-{[(4-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13270881.png)
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}acetamide](/img/structure/B13270883.png)
![2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13270887.png)
![2-{[1-(3-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13270897.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13270904.png)



